Superior 5-HT1A Receptor Binding Affinity of S-14671 Compared to Reference Agonists
S-14671 demonstrates higher affinity for the 5-HT1A receptor than several key reference agonists. In a direct comparative radioligand binding study, the pKi value of S-14671 was 9.3, which was higher than that of 8-OH-DPAT (9.2), (+)-flesinoxan (8.7), and buspirone (7.9) [1]. This indicates that S-14671 binds more tightly to the target receptor than these commonly used 5-HT1A ligands [1].
| Evidence Dimension | 5-HT1A Receptor Affinity (pKi) |
|---|---|
| Target Compound Data | pKi = 9.3 |
| Comparator Or Baseline | 8-OH-DPAT (pKi = 9.2); (+)-flesinoxan (pKi = 8.7); buspirone (pKi = 7.9) |
| Quantified Difference | S-14671 pKi is 0.1 units higher than 8-OH-DPAT; 0.6 units higher than (+)-flesinoxan; 1.4 units higher than buspirone. |
| Conditions | Radioligand binding assay in rat hippocampal membranes [1] |
Why This Matters
Higher binding affinity (lower Ki) indicates that S-14671 can occupy a greater fraction of 5-HT1A receptors at a given concentration, making it a more potent and sensitive tool for in vitro and in vivo studies.
- [1] Millan MJ, Canton H, Rivet JM, Lejeune F, Laubie M, Lavielle G. S 14671: a novel naphthylpiperazine 5-HT1A agonist of high efficacy and exceptional in vivo potency. Eur J Pharmacol. 1991 Oct 15;203(2):319-22. doi: 10.1016/0014-2999(91)90734-8. PMID: 1839284. View Source
